molecular formula C10H9BrFN3 B13552223 3-(2-Bromo-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine

3-(2-Bromo-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13552223
M. Wt: 270.10 g/mol
InChI Key: YGZNIFLVCSKUOJ-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-fluoroaniline and 1-methyl-1H-pyrazole-5-carboxylic acid.

    Coupling Reaction: The 2-bromo-4-fluoroaniline is coupled with 1-methyl-1H-pyrazole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or hydrides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Oxidation Reactions: Formation of oxides or hydroxyl derivatives.

    Reduction Reactions: Formation of amines or hydrides.

Scientific Research Applications

3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological pathways and interactions.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenyl acetate
  • 2-Bromo-4-fluorophenol
  • 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester

Comparison

    Uniqueness: 3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties.

    Chemical Properties: Compared to similar compounds, it exhibits unique reactivity patterns and stability under various conditions.

    Applications: Its applications in medicinal chemistry and material science are more diverse compared to other similar compounds.

Properties

Molecular Formula

C10H9BrFN3

Molecular Weight

270.10 g/mol

IUPAC Name

5-(2-bromo-4-fluorophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H9BrFN3/c1-15-10(13)5-9(14-15)7-3-2-6(12)4-8(7)11/h2-5H,13H2,1H3

InChI Key

YGZNIFLVCSKUOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)Br)N

Origin of Product

United States

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